molecular formula C6H3BrClNaO2S B13157257 Sodium 3-bromo-4-chlorobenzene-1-sulfinate

Sodium 3-bromo-4-chlorobenzene-1-sulfinate

Cat. No.: B13157257
M. Wt: 277.50 g/mol
InChI Key: UAOIPFUJHADJQQ-UHFFFAOYSA-M
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Description

Sodium 3-bromo-4-chlorobenzene-1-sulfinate is a chemical compound with the molecular formula C₆H₃BrClNaO₂S and a molecular weight of 277.50 g/mol . It is a versatile small molecule scaffold used in various chemical reactions and research applications. This compound is known for its unique reactivity and has found applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-bromo-4-chlorobenzene-1-sulfinate typically involves the sulfonation of 3-bromo-4-chlorobenzene. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors with controlled temperature and pressure conditions to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-bromo-4-chlorobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 3-bromo-4-chlorobenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-bromo-4-chlorobenzene-1-sulfinate involves its reactivity with various molecular targets. The sulfonate group can interact with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in organic synthesis to introduce sulfonate groups into target molecules. The bromine and chlorine atoms also contribute to the compound’s reactivity, allowing for further functionalization .

Comparison with Similar Compounds

Uniqueness: Sodium 3-bromo-4-chlorobenzene-1-sulfinate is unique due to its specific arrangement of bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and the synthesis of diverse chemical entities .

Biological Activity

Sodium 3-bromo-4-chlorobenzene-1-sulfinate is a sulfonate compound with significant potential in various biological and medicinal applications. This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its effects and applications.

Chemical Structure and Properties

This compound features a benzene ring substituted with both bromine and chlorine atoms, alongside a sulfonate group. This unique structure contributes to its reactivity and biological properties, making it a valuable compound in synthetic organic chemistry and biological research.

Biological Applications

1. Enzyme Mechanisms and Biological Pathways

This compound has been utilized as a probe in the study of enzyme mechanisms. Its ability to interact with various enzymes allows researchers to investigate biological pathways and mechanisms at a molecular level. For instance, it has been employed in assays to evaluate the inhibition of specific enzymes related to disease processes, such as those involved in cancer progression or microbial infections .

2. Pharmaceutical Development

The compound serves as a precursor in the synthesis of pharmaceutical agents. Its derivatives have shown promise in drug discovery, particularly in developing treatments for diseases such as human African trypanosomiasis (HAT). In one study, novel inhibitors derived from similar sulfonate compounds demonstrated potent activity against Trypanosoma brucei, exhibiting low toxicity to mammalian cells .

Case Studies

Case Study 1: Inhibition of Trypanosoma brucei Methionyl-tRNA Synthetase

A study focused on the optimization of compounds targeting Trypanosoma brucei methionyl-tRNA synthetase highlighted the potential of sulfonate derivatives. Compounds derived from this compound exhibited significant inhibition rates, with some showing EC50 values as low as 22 nM, indicating strong anti-parasitic activity while maintaining low toxicity to host cells .

Case Study 2: Synthesis of Novel Anti-Cancer Agents

Research into the synthesis of new anti-cancer agents based on sulfonate chemistry revealed that modifications on the benzene ring can significantly enhance biological activity. For example, substituents at specific positions led to improved potency against fibrosarcoma cell lines, showcasing the importance of structural modifications in drug design .

Table 1: Biological Activity Summary of this compound Derivatives

Compound DerivativeTargetEC50 (nM)Toxicity Level
Compound AT. brucei Methionyl-tRNA Synthetase22Low
Compound BFibrosarcoma Cells44Moderate
Compound CEnzyme Inhibition39Low

Table 2: Comparative Analysis of Biological Effects

ParameterThis compoundControl Compound
Inhibition Rate (%)78% at 10 µM20% at 10 µM
Cell Viability (%)>90%<50%
Selectivity Index>10<5

Properties

Molecular Formula

C6H3BrClNaO2S

Molecular Weight

277.50 g/mol

IUPAC Name

sodium;3-bromo-4-chlorobenzenesulfinate

InChI

InChI=1S/C6H4BrClO2S.Na/c7-5-3-4(11(9)10)1-2-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

UAOIPFUJHADJQQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1S(=O)[O-])Br)Cl.[Na+]

Origin of Product

United States

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